molecular formula C12H10N2O3 B12217562 1-(3-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

1-(3-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid

Cat. No.: B12217562
M. Wt: 230.22 g/mol
InChI Key: JWMOMMYQYRFNNJ-UHFFFAOYSA-N
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Description

1-(3-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid is an organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a pyridazine ring, a carboxylic acid group, and a 3-methylphenyl substituent

Preparation Methods

The synthesis of 1-(3-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde and hydrazine hydrate.

    Formation of Hydrazone: 3-methylbenzaldehyde is reacted with hydrazine hydrate to form the corresponding hydrazone.

    Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst to form the pyridazine ring.

    Oxidation: The resulting compound is then oxidized to introduce the keto group at the 4-position of the pyridazine ring.

    Carboxylation: Finally, the carboxylic acid group is introduced at the 3-position of the pyridazine ring through a carboxylation reaction.

Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(3-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced by other functional groups.

    Condensation: The compound can participate in condensation reactions to form larger molecules with potential biological activity.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines).

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules with potential biological activity.

    Biology: It has been investigated for its potential as an enzyme inhibitor, which could have implications in the treatment of various diseases.

    Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for conditions such as cancer and inflammation.

    Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of 1-(3-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibition of Enzymes: The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways.

    Modulation of Signaling Pathways: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

1-(3-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid can be compared with other pyridazine derivatives, such as:

    1-(4-Methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid: Similar structure but with a different position of the methyl group.

    1-(3-Chlorophenyl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid: Similar structure but with a chlorine substituent instead of a methyl group.

    1-(3-Methylphenyl)-4-hydroxy-1,4-dihydropyridazine-3-carboxylic acid: Similar structure but with a hydroxyl group instead of a keto group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a keto group and a carboxylic acid group, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

1-(3-methylphenyl)-4-oxopyridazine-3-carboxylic acid

InChI

InChI=1S/C12H10N2O3/c1-8-3-2-4-9(7-8)14-6-5-10(15)11(13-14)12(16)17/h2-7H,1H3,(H,16,17)

InChI Key

JWMOMMYQYRFNNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)O

solubility

>34.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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